A Comprehensive Technical Guide to the Physical and Chemical Properties of Hexanoic Anhydride
A Comprehensive Technical Guide to the Physical and Chemical Properties of Hexanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Hexanoic anhydride, also known as caproic anhydride, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility as an acylating agent makes it a valuable reagent for the synthesis of esters, amides, and other complex organic molecules. This guide provides an in-depth overview of its physical and chemical properties, complete with experimental protocols and visual representations of its chemical behavior.
Physical Properties of Hexanoic Anhydride
Hexanoic anhydride is a clear, colorless to pale yellow oily liquid with a distinctive fatty odor.[1] It is a combustible, corrosive, and moisture-sensitive compound.[2][3][4] The key physical properties of hexanoic anhydride are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [3] |
| Molecular Weight | 214.30 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | |
| Melting Point | -40 °C | |
| Boiling Point | 246-248 °C (at 760 mmHg) | |
| Density | 0.928 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.427 - 1.429 | |
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.0263 mmHg at 25 °C | |
| logP (o/w) | 3.770 (estimated) | |
| Explosive Limit | 0.7% (V) |
Solubility Profile
Hexanoic anhydride is soluble in various organic solvents, including ethanol and ether. It is reported to be soluble in ethanol at a concentration of 1g/10 mL, forming a clear, colorless solution. Due to its hydrophobic nature, it has limited solubility in water and readily hydrolyzes.
Chemical Properties and Reactivity
The chemical reactivity of hexanoic anhydride is primarily dictated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily reacts with nucleophiles such as water, alcohols, and amines.
Hydrolysis
Hexanoic anhydride reacts with water to undergo hydrolysis, yielding two equivalents of hexanoic acid. This reaction is typically uncatalyzed and proceeds readily upon contact with moisture, highlighting the need for anhydrous storage and handling conditions.
Caption: Hydrolysis of Hexanoic Anhydride.
Alcoholysis
In the presence of an alcohol, hexanoic anhydride undergoes alcoholysis to form an ester and a molecule of hexanoic acid. This reaction is a common method for the synthesis of hexanoate esters. The reaction is often carried out in the presence of a base, such as pyridine or a catalytic amount of a strong acid, to facilitate the reaction.
Caption: Alcoholysis of Hexanoic Anhydride.
Aminolysis
Aminolysis of hexanoic anhydride with a primary or secondary amine yields a hexanamide and a carboxylate salt. This reaction is a straightforward and efficient method for the formation of amide bonds.
Caption: Aminolysis of Hexanoic Anhydride.
Spectroscopic Data
The structural features of hexanoic anhydride can be elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For hexanoic anhydride, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. The two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of hexanoic anhydride would show characteristic signals for the protons on the alkyl chains. The protons on the α-carbon (adjacent to the carbonyl group) would be the most deshielded, appearing further downfield (around 2.0-2.5 ppm).
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¹³C NMR: The carbon NMR spectrum is distinguished by the signal for the carbonyl carbons, which typically appear in the range of 160-180 ppm. The signals for the carbons in the alkyl chains would appear at higher field strengths.
Mass Spectrometry
The mass spectrum of hexanoic anhydride would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for anhydrides include the loss of one of the acyl groups to form an acylium ion, which is often a prominent peak in the spectrum.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data on the physical properties of chemical compounds.
Determination of Boiling Point (ASTM D1078)
This protocol outlines the standard test method for determining the distillation range of volatile organic liquids.
Apparatus:
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Distillation flask
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Condenser
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Receiver
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Thermometer calibrated for total immersion
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Heating mantle or other suitable heat source
Procedure:
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Measure 100 mL of the hexanoic anhydride sample into the distillation flask.
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Add a few boiling chips to the flask to ensure smooth boiling.
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Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
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Begin heating the flask. Adjust the heating rate so that the first drop of distillate is collected in the receiver within 5 to 10 minutes.
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Record the temperature at which the first drop of distillate falls into the receiver as the initial boiling point.
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Continue the distillation at a rate of 4 to 5 mL per minute.
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Record the temperature at regular intervals as the distillation progresses.
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The final boiling point is the maximum temperature observed during the distillation.
Determination of Density (ISO 2811)
This protocol describes the determination of the density of a liquid using a pycnometer.
Apparatus:
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Pycnometer (a glass flask with a precise volume)
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Analytical balance (accurate to 0.1 mg)
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Constant temperature water bath
Procedure:
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Thoroughly clean and dry the pycnometer.
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Determine and record the mass of the empty, dry pycnometer.
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Fill the pycnometer with distilled water and place it in the constant temperature water bath set at 20 °C until it reaches thermal equilibrium.
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Carefully remove any excess water from the capillary of the stopper and dry the outside of the pycnometer.
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Weigh the pycnometer filled with water and record the mass.
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Empty and dry the pycnometer.
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Fill the pycnometer with hexanoic anhydride and equilibrate it in the water bath at 20 °C.
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Dry the outside of the pycnometer and weigh it.
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The density of the hexanoic anhydride is calculated using the following formula: Density = (mass of hexanoic anhydride) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass of the water it holds and the known density of water at 20 °C.
Synthesis of Hexanoic Anhydride
A common laboratory-scale synthesis of hexanoic anhydride involves the dehydration of hexanoic acid.
Caption: General workflow for the synthesis of hexanoic anhydride.
Applications in Research and Drug Development
Hexanoic anhydride serves as a key building block in the synthesis of a variety of organic compounds. Its applications include:
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Pharmaceutical Synthesis: It is used as a reactant for the green synthesis of esters of antiviral drugs like acyclovir, which can enhance their bioavailability. It is also a reactant in the total synthesis of complex natural products such as acremomannolipin A.
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Materials Science: Hexanoic anhydride is employed in the preparation of hexanoyl-modified chitosan nanoparticles and chitosan-based polymeric surfactants through N-acylation. These materials have potential applications in drug delivery, coatings, and water treatment.
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Organic Synthesis: It is widely used as a general-purpose acylating agent for the introduction of the hexanoyl group into various molecules.
Safety and Handling
Hexanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
